

A Comparative Guide to the Potency and Selectivity of FEN1 Inhibitors

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Compound of Interest		
Compound Name:	FEN1-IN-1	
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Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. Its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies. This guide provides a comparative analysis of the potency and selectivity of various FEN1 inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.

Comparing the Potency and Selectivity of FEN1 Inhibitors

The development of small molecule inhibitors targeting FEN1 has yielded several classes of compounds with varying degrees of potency and selectivity. This section summarizes the key quantitative data for some of the most cited FEN1 inhibitors.



Inhibitor Class	Inhibitor Name	Target	IC50 (nM)	Selectivit y	Cellular Potency (EC50/GI5 0)	Citation(s
N- Hydroxyure a Derivatives	Compound 1	hFEN1	~15,500 (GI50)	Also inhibits EXO1	14,900 nM (HeLa)	[1][2]
Compound 2	hFEN1	Similar to Cpd 1	-	-	[1]	
Compound 4	hFEN1	210	3.4-fold vs EXO1 (IC50 = 720 nM)	1,200 nM (CETSA)	[3]	
FEN1-IN-4	hFEN1- 336Δ	30	Inhibits EXO1 in a concentrati on- dependent manner	-	[4][5]	_
Metal- Binding Pharmacop hore	BSM-1516	FEN1	7	~65-fold vs EXO1 (IC50 = 460 nM)	24 nM (CETSA); 350 nM (DLD1 BRCA2-/-)	[3][6]
Other Small Molecules	SC13	FEN1	-	Selective FEN1 inhibitor	-	[7][8]
RF00974	Flap endonucle ase	-	-	-	[9]	
JFD00950	FEN1	-	-	Cytotoxic to DLD-1	[10]	-



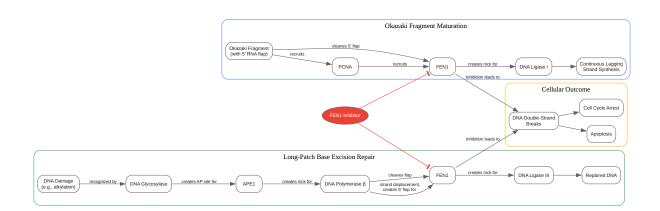
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Understanding the Mechanism: FEN1's Role in DNA Repair

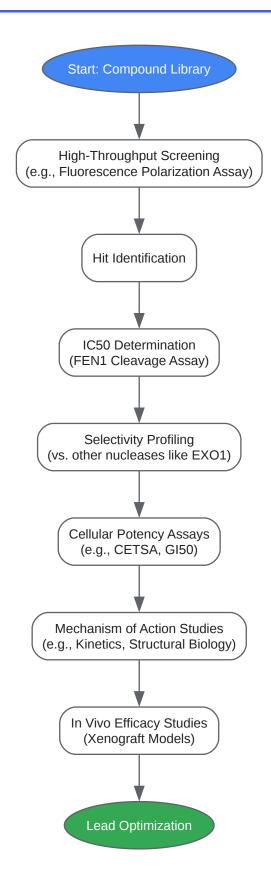
FEN1 plays a crucial role in two major DNA metabolic pathways: Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER). FEN1 inhibitors disrupt these processes, leading to the accumulation of DNA damage and, ultimately, cell death, particularly in cancer cells with compromised DNA damage response pathways.

FEN1 in DNA Replication and Repair









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